Cas no 1021223-04-0 (8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
![8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione structure](https://www.kuujia.com/scimg/cas/1021223-04-0x500.png)
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 8-ethylsulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- F5049-0086
- 1021223-04-0
- 8-(ethylsulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- AKOS024493586
- CCG-310137
-
- Inchi: 1S/C12H21N3O4S/c1-3-7-15-10(16)12(13-11(15)17)5-8-14(9-6-12)20(18,19)4-2/h3-9H2,1-2H3,(H,13,17)
- InChI Key: GOIZKECMXMAGKF-UHFFFAOYSA-N
- SMILES: S(CC)(N1CCC2(C(N(CCC)C(N2)=O)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 303.12527733g/mol
- Monoisotopic Mass: 303.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 503
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.2Ų
- XLogP3: 0
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5049-0086-10μmol |
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-04-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5049-0086-20mg |
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-04-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5049-0086-2μmol |
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-04-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5049-0086-20μmol |
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-04-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5049-0086-5mg |
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-04-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5049-0086-1mg |
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-04-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5049-0086-2mg |
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-04-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5049-0086-25mg |
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-04-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5049-0086-5μmol |
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-04-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5049-0086-3mg |
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
1021223-04-0 | 3mg |
$63.0 | 2023-09-10 |
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Related Literature
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
Additional information on 8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Introduction to 8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021223-04-0)
8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021223-04-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and potential biological activities. The compound's structure includes a spirocyclic core with a triazaspiro ring system and functional groups such as an ethanesulfonyl moiety and a propyl substituent, which contribute to its chemical and biological properties.
The synthesis of 8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development.
In terms of its biological activity, 8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has shown promising results in various preclinical studies. It has been evaluated for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its ability to modulate the activity of certain kinases and G protein-coupled receptors (GPCRs), which are key targets in the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
The pharmacological profile of 8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is being extensively studied to understand its mechanism of action and therapeutic potential. Preclinical data suggest that this compound exhibits selective binding to specific protein targets, leading to downstream effects that can be beneficial in disease management. Additionally, its pharmacokinetic properties have been characterized to ensure optimal bioavailability and distribution in vivo.
Clinical trials are currently underway to evaluate the safety and efficacy of 8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in human subjects. Early-phase trials have shown promising results with regards to its tolerability and preliminary efficacy in treating certain conditions. These findings have paved the way for more advanced clinical studies to further validate its therapeutic potential.
The potential applications of 8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione extend beyond its direct therapeutic use. It is also being explored as a tool compound in drug discovery research to identify novel targets and mechanisms of action. Its unique chemical structure and biological activity make it a valuable asset in the development of new drugs and therapies.
In conclusion, 8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021223-04-0) represents a promising compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its properties and applications, highlighting its importance as a candidate for further development and clinical evaluation.
1021223-04-0 (8-(ethanesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) Related Products
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)




